L755507 was derived from a library of small molecules aimed at identifying compounds that could inhibit specific protein-protein interactions, particularly those involving transcription factors like c-Myc. It is classified as a c-Myc inhibitor and has been shown to exhibit low micromolar inhibitory concentrations (IC50) against various Myc-expressing cancer cell lines, indicating its potential utility in antineoplastic drug development .
The synthesis of L755507 has not been extensively detailed in the literature, but it is typically synthesized through a multi-step organic reaction process involving key intermediates that facilitate the formation of its urea moiety and aromatic components.
L755507's molecular structure features a central urea moiety connected to aromatic rings, which are critical for its binding affinity to the c-Myc peptide.
Spectroscopic studies have shown that L755507 interacts with specific residues in the c-Myc protein, forming hydrogen bonds and stabilizing conformational changes that inhibit dimerization with MAX . The binding affinity has been quantified using isothermal titration calorimetry, revealing a high association constant indicative of strong interaction with the target peptide .
L755507 participates primarily in biochemical interactions rather than traditional chemical reactions due to its role as a small molecule inhibitor.
The mechanism by which L755507 exerts its effects involves several key steps:
L755507 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the structure and purity of L755507.
L755507 has significant potential applications in both research and therapeutic contexts:
L755507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide) is a potent and highly selective partial agonist of the human β3-adrenergic receptor (β3-AR). Its selectivity profile is exceptional, with half-maximal effective concentrations (EC50) of 0.43 nM at human β3-AR, compared to 580 nM at β1-AR and >10,000 nM at β2-AR (Table 1) [4] [7]. This >1,000-fold selectivity for β3-AR over other subtypes positions L755507 as a critical pharmacological tool for dissecting β3-AR-specific functions [9].
β3-AR is a Gs-protein-coupled receptor (GPCR) that primarily activates adenylyl cyclase, leading to intracellular cAMP accumulation. In Chinese Hamster Ovary (CHO) cells stably expressing human β3-AR, L755507 induces cAMP production with a pEC50 of 8.5, though its efficacy is ~50% lower than the full agonist zinterol [5]. Notably, pertussis toxin pretreatment amplifies cAMP responses, revealing concomitant Gi-protein coupling that partially masks canonical Gs signaling [5] [6]. Beyond canonical cAMP pathways, L755507 activates MAP kinase cascades with high potency:
This ligand-directed signaling (LDS) demonstrates that L755507 stabilizes receptor conformations preferentially activating MAPK over cAMP pathways—a phenomenon critical for tissue-specific responses [5] [6].
Table 1: Selectivity Profile of L755507 at Human Adrenoceptors
Receptor Subtype | EC50 (nM) | Relative Selectivity vs. β3-AR |
---|---|---|
β3-AR | 0.43 | 1 (Reference) |
β1-AR | 580 | >1,000-fold less selective |
β2-AR | >10,000 | >23,000-fold less selective |
The partial agonism of L755507 arises from its unique molecular interactions with β3-AR’s transmembrane domains (TMs). Key structural features include:
Unlike full agonists (e.g., mirabegron), L755507 does not fully engage residues critical for Gs conformational activation, particularly Asp¹³⁴ in TM2 and Tyr³³⁶ in TM7 [10]. This incomplete engagement results in submaximal adenylyl cyclase stimulation. Additionally, β3-AR lacks classical phosphorylation sites for PKA and GRK, rendering it resistant to desensitization—yet L755507’s partial efficacy is linked to weak receptor palmitoylation at Cys³⁶¹. This post-translational modification stabilizes the receptor’s fourth intracellular loop, which optimizes Gs coupling [1] [4].
Molecular dynamics simulations reveal that L755507 stabilizes an intermediate receptor conformation between inactive (R) and fully active (R*) states. This conformation favors β-arrestin-independent Erk1/2 activation via Gβγ subunits, explaining its biased signaling profile [5] [6].
L755507 exhibits significant species-dependent efficacy due to sequence divergence in β3-AR ligand-binding domains:
Human vs. Rhesus Models
Human vs. Rodent Models
Table 2: Species-Specific Responses to L755507
Species | Tissue/Cell Model | Key Response | Efficacy vs. Full Agonist |
---|---|---|---|
Human | CHO-hβ3 cells | cAMP accumulation (pEC₅₀ = 8.5) | ~50% |
Rhesus | Adipocytes | Lipolysis (EC₅₀ = 3.9 nM) | >90% |
Mouse | Adipocytes | Lipolysis (EC₅₀ = 35 nM) | ~30% |
Rat | Detrusor smooth muscle | Relaxation (EC₅₀ > 100 nM) | <30% |
These differences underscore limitations in extrapolating rodent data to humans and highlight L755507’s utility in primate-specific β3-AR research [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7